Pent-2-en-1-yl but-2-enoate
Description
Structure
3D Structure
Properties
CAS No. |
96397-93-2 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
pent-2-enyl but-2-enoate |
InChI |
InChI=1S/C9H14O2/c1-3-5-6-8-11-9(10)7-4-2/h4-7H,3,8H2,1-2H3 |
InChI Key |
JNGBIKCTNRIAJE-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCOC(=O)C=CC |
Origin of Product |
United States |
Natural Occurrence and Biogenesis Pathways
Enzymatic Biosynthesis Pathways
The enzymatic biosynthesis of Pent-2-en-1-yl but-2-enoate has not been specifically studied or described in the scientific literature. However, based on the general understanding of ester biosynthesis in plants, a putative pathway can be hypothesized.
The presumed precursors for the biosynthesis of this compound are pent-2-en-1-ol and but-2-enoyl-CoA (the activated form of but-2-enoic acid). These precursors would originate from different metabolic pathways.
Pent-2-en-1-ol: C5 alcohols, including unsaturated forms like pent-2-en-1-ol, can be derived from the lipoxygenase (LOX) pathway, which involves the oxidative degradation of fatty acids. mdpi.com
But-2-enoyl-CoA: Short-chain unsaturated acyl-CoAs can be formed through various metabolic routes, including the β-oxidation of fatty acids or from amino acid catabolism. nih.gov
These precursor pathways are integral parts of a plant's primary and secondary metabolism, producing a wide array of alcohols and acyl-CoAs that serve as substrates for ester formation.
The final step in the biosynthesis of esters is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) . nih.govoup.com These enzymes facilitate the transfer of an acyl group from an acyl-CoA molecule to an alcohol, forming an ester and releasing coenzyme A.
The reaction mechanism would involve the binding of both pent-2-en-1-ol and but-2-enoyl-CoA to the active site of a specific AAT. Plant AATs often exhibit broad substrate specificity, meaning they can utilize a range of different alcohols and acyl-CoAs. nih.govoup.combiorxiv.org It is conceivable that an AAT exists that could catalyze the formation of this compound. However, no such enzyme has been identified or characterized. The specificity and kinetic parameters of any such putative enzyme remain unknown.
Advanced Synthetic Methodologies
Strategies for Carbon-Carbon Bond Formation in Unsaturated Esters
The creation of the α,β-unsaturated ester framework, a key feature of the but-2-enoate portion of the target molecule, relies on robust carbon-carbon bond-forming reactions.
The most direct method for synthesizing Pent-2-en-1-yl but-2-enoate is the esterification of pent-2-en-1-ol with but-2-enoic acid. The Fischer-Speier esterification, a classic acid-catalyzed reaction, is a primary approach. masterorganicchemistry.comresearchgate.net This reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol, and subsequent dehydration to form the ester and water. masterorganicchemistry.com
The reaction is an equilibrium process, and several strategies are employed to drive it towards the product and optimize the yield. masterorganicchemistry.comresearchgate.netnumberanalytics.com One common technique is the removal of water as it is formed, often accomplished using a Dean-Stark apparatus with a solvent like toluene (B28343) that forms an azeotrope with water. masterorganicchemistry.com Another strategy is to use a large excess of one of the reactants, typically the less expensive alcohol. masterorganicchemistry.com Studies have shown that increasing the reactant ratio from 1:1 to a 10-fold excess of alcohol can dramatically increase ester yield from 65% to 97%. masterorganicchemistry.com
Optimization can also be achieved by carefully selecting the catalyst and reaction conditions. numberanalytics.com While strong mineral acids like sulfuric acid are common, other catalysts are also effective. numberanalytics.com Recent advancements include the use of sealed-vessel microwave conditions, which can significantly reduce reaction times and enhance yields for the synthesis of esters from substituted acids. academicpublishers.org
Table 1: Factors Influencing Fischer Esterification Yield
| Factor | Method of Optimization | Rationale |
| Equilibrium | Removal of water (e.g., Dean-Stark trap) | Pushes the equilibrium to the product side via Le Chatelier's principle. masterorganicchemistry.com |
| Reactant Ratio | Use of a large excess of one reactant (usually the alcohol) | Increases the probability of the desired reaction, driving the equilibrium towards the ester. masterorganicchemistry.com |
| Catalyst | Selection of an appropriate acid catalyst (e.g., H₂SO₄, HCl) | Increases the rate of reaction by protonating the carbonyl oxygen, making it more electrophilic. masterorganicchemistry.comnumberanalytics.com |
| Temperature | Controlled heating | Increases reaction rate, though excessively high temperatures can cause degradation. numberanalytics.com |
| Technology | Microwave irradiation | Can accelerate the reaction, leading to higher yields in shorter times. academicpublishers.org |
Crucially, the Fischer esterification mechanism involves the retention of stereochemistry at the chiral center of the alcohol. stackexchange.com This is because the alcohol's C-O bond is not broken during the reaction; the alcohol acts as a nucleophile attacking the protonated carboxylic acid. stackexchange.com This is a key consideration for the stereoselective synthesis of esters from chiral alcohols. stackexchange.com
The α,β-unsaturated ester moiety can be constructed through various condensation and alkylation reactions. Aldol-type condensation is a classical method, where an aldehyde condenses with a β-hydroxy ester, followed by dehydration, to form the α,β-unsaturated product. organic-chemistry.orgacs.org A practical and highly stereoselective three-step sequence involves an aldol (B89426) reaction, acetylation of the resulting β-hydroxy group, and an elimination reaction induced by a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to yield (E)-α,β-unsaturated esters with high geometric selectivity. organic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction is another powerful tool, typically providing excellent (E)-selectivity in the synthesis of α,β-unsaturated esters. rsc.org This method involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. rsc.org Recent developments have utilized biodegradable deep eutectic solvents for the HWE reaction, enhancing its scalability and environmental friendliness. rsc.org
Other notable methods include the Knoevenagel condensation of malonate half esters with aldehydes, which forms water and CO₂ as the only by-products, offering high atom economy. nih.gov Additionally, β-alkylation of α,β-unsaturated esters can be achieved through processes like phosphoniosilylation, allowing for the introduction of substituents at the β-position. scispace.com
Olefin metathesis is a transformative reaction in organic synthesis that allows for the redistribution of alkene fragments, catalyzed by transition metal complexes like those developed by Grubbs and Schrock. wikipedia.orgapexmolecular.com This reaction proceeds through a metallacyclobutane intermediate, as first proposed by Chauvin. wikipedia.orgapexmolecular.comharvard.edulibretexts.org
Cross-metathesis (CM) is particularly relevant for synthesizing molecules like this compound. scielo.br For instance, the but-2-enoate portion could be formed via the cross-metathesis of a simpler α-olefin with an acrylate (B77674) ester. The reaction is often driven to completion by the entropically favored release of a volatile olefin, such as ethylene. wikipedia.org Ruthenium-based Grubbs catalysts are widely used due to their stability and tolerance of various functional groups, including esters. harvard.eduorganic-chemistry.org
Kinetically-controlled catalytic cross-metathesis reactions have been developed to selectively generate (Z)-α,β-unsaturated esters. nih.gov A key finding in this area is that the addition of acetonitrile (B52724) can improve reaction outcomes and obviate the need for a large excess of one of the olefin partners. nih.gov Olefin metathesis has been successfully applied to unsaturated fatty acid esters, which are structurally analogous to the target compound, to produce valuable α,ω-dicarboxylic acids and other specialty chemicals. scielo.brgoogle.comresearchgate.net
Table 2: Key Olefin Metathesis Reactions
| Reaction Type | Description | Relevance to Unsaturated Esters |
| Cross-Metathesis (CM) | Reaction between two different acyclic olefins. wikipedia.org | Can be used to synthesize specific unsaturated esters by combining simpler olefins. scielo.br |
| Ring-Closing Metathesis (RCM) | Intramolecular reaction of a diene to form a cyclic olefin. harvard.edu | Used for macrocyclizations and synthesis of cyclic structures containing ester functionality. harvard.edu |
| Ethenolysis | Cross-metathesis with ethylene. scielo.br | Used to shorten the carbon chains of unsaturated fatty acid esters to produce terminal olefins. scielo.brgoogle.com |
The double bonds in this compound can exist as either E or Z isomers (diastereomers). Achieving high stereoselectivity is a major goal in modern synthesis. Many methods for creating α,β-unsaturated esters are designed to be highly stereoselective. For example, the HWE reaction strongly favors the formation of the (E)-isomer. rsc.org Similarly, specific protocols for aldol condensation-elimination sequences can yield (E/Z) ratios as high as 99:1. organic-chemistry.org Mercury(II)-catalyzed hydration of certain ethoxyalkynyl acetates also produces α,β-unsaturated esters with virtually complete E-selectivity. organic-chemistry.org
Conversely, methods for the stereoselective synthesis of (Z)-α-aryl-α,β-unsaturated esters have been developed based on the dehydration of α-hydroxy esters, where the stereochemical outcome is dictated by the relative sizes of the substituents. acs.org
For molecules with chiral centers, asymmetric synthesis is employed. While the target compound itself is achiral unless substituted, related structures can be synthesized enantioselectively. Asymmetric intramolecular Michael reactions have been used to create chiral pyrrolidine (B122466) and piperidine (B6355638) derivatives from acyclic amino-enoates, achieving up to 98% enantiomeric excess (ee). rsc.orgrsc.org Enzymatic strategies, using enzymes like ene-reductases, are also powerful for the asymmetric reduction of C=C bonds in α,β-unsaturated esters to create chiral centers with high stereocontrol. nih.gov
Functionalization and Derivatization Techniques for Allylic and Vinylic Positions
Once the basic structure of an unsaturated ester is formed, its allylic (a carbon atom adjacent to a double bond) and vinylic (a carbon atom of a double bond) positions can be further modified. The pent-2-enyl group of the target molecule contains an allylic position, while the but-2-enoate group contains vinylic positions.
Catalytic enantioselective functionalization of allylic C–H bonds is a powerful strategy for introducing new functional groups. acs.orgnih.gov One approach involves a one-pot, two-step sequence: a palladium-catalyzed allylic C–H oxidation to form a linear allyl benzoate (B1203000) intermediate, followed by an iridium-catalyzed allylic substitution with a wide range of nucleophiles (C, N, O, S). acs.org This method allows for the formation of diverse chiral products with high enantioselectivity. acs.org
The γ-position of α,β-unsaturated esters, which is an allylic position relative to the ester's double bond, can also be selectively functionalized. A strategy for the enantioselective γ-alkylation of α,β-unsaturated esters involves a highly regio- and enantioselective iridium-catalyzed α-alkylation, followed by a thermal Cope rearrangement to transfer the chirality to the γ-position. nih.gov
Catalytic and Mechanistic Aspects of Synthetic Transformations
Understanding the catalysts and mechanisms involved in these transformations is crucial for controlling reactivity and selectivity.
In Fischer esterification , the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com The reaction proceeds through a tetrahedral intermediate, and the reversibility of every step necessitates strategies to push the equilibrium forward. masterorganicchemistry.comresearchgate.net
The olefin metathesis mechanism, proposed by Chauvin, involves the reaction of a metal alkylidene (carbene) catalyst with an olefin to form a four-membered metallacyclobutane intermediate. wikipedia.orgapexmolecular.comharvard.edu This intermediate can then fragment to release a new olefin and a new metal alkylidene, propagating the catalytic cycle. wikipedia.orgcaltech.edu The high activity of modern Grubbs catalysts is attributed to ligands like N-heterocyclic carbenes (NHCs) that stabilize key intermediates in the catalytic cycle. harvard.edu
N-Heterocyclic Carbene (NHC) catalysis has also emerged for other transformations. In the [3+2] annulation between a carboxylic ester and another molecule, the NHC catalyst first activates the ester to form an acyl azolium intermediate. rsc.org This is followed by deprotonation to generate an enolate intermediate, which then undergoes the key stereoselective C-C bond formation step. rsc.orgrsc.org Additives can play a critical role in both proton transfer steps and in controlling the stereoselectivity of the reaction. rsc.org
Many stereoselective reactions rely on chiral catalysts that create a chiral environment around the reactants. For example, iridium-catalyzed asymmetric hydrogenation of unsaturated ketoesters uses chiral spiro-ligands to deliver hydrogen to one face of the molecule, resulting in chiral allylic alcohols with high enantioselectivity and diastereoselectivity. rsc.org
Transition Metal Catalysis in C-H Activation and Annulation Processes
Transition metal-catalyzed C-H activation has become an indispensable tool in organic synthesis, providing an atom-economical alternative to traditional methods for forming carbon-carbon and carbon-heteroatom bonds. acs.orgresearchgate.net These reactions avoid the need for pre-functionalized starting materials, thus shortening synthetic sequences and reducing waste. researchgate.net
For the synthesis of allylic esters, rhodium catalysis has demonstrated significant utility. One notable strategy involves the redox-neutral coupling of terminal alkynes with carboxylic acids. organic-chemistry.org This method employs a rhodium(I)/DPEphos catalyst system to achieve a propargylic C-H activation, leading to the formation of branched allylic esters with high selectivity. organic-chemistry.org Although this specific method yields a branched isomer, related rhodium-catalyzed methodologies that proceed via allylic C-H activation can be envisioned for the synthesis of linear esters from olefins. The mechanism of such transformations can involve the generation of a Cp*Rh(π-allyl) complex, which, after an oxidatively induced reductive elimination, yields the final ester product. nsf.gov
Another powerful approach is the direct functionalization of an alkenyl C-H bond. thieme-connect.com While challenging, transition-metal-catalyzed C-H/C-O coupling between an alkene (like pent-2-ene) and a carboxylic acid (like but-2-enoic acid) represents a direct route. Research in this area has led to the development of various catalysts, including those based on rhodium, palladium, copper, and cobalt, capable of facilitating such transformations, often with the assistance of a directing group to control regioselectivity. researchgate.net For instance, Rh(III)-catalyzed C-H activation and annulation sequences have proven effective for building complex heterocyclic structures, demonstrating the power of these catalysts to mediate C-H functionalization and subsequent bond formation. mdpi.com
The table below summarizes representative conditions for rhodium-catalyzed synthesis of allylic esters, which could be adapted for the synthesis of this compound.
| Catalyst System | Reactants | Conditions | Product Type | Selectivity | Reference |
| [(COD)RhCl]₂ / DPEphos | Terminal Alkyne, Carboxylic Acid | 1,2-dichloroethane, 70°C, 16h | Branched Allylic Ester | High regioselectivity | organic-chemistry.org |
| [Cp*RhCl₂]₂ / AgSbF₆ | Olefin, Carboxylic Acid | Oxidant (e.g., AgOAc) | Allylic Ester | Regioselectivity depends on substrate | nsf.gov |
| Rh(I) / Chiral Ligand | Aromatic Ketimine, Allene | Toluene, 60°C | Dihydroindole (via C-H activation) | High enantioselectivity (up to 99% ee) | rsc.org |
Organocatalytic Approaches and Stereocontrol
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful field complementary to metal catalysis. uniroma1.it It is particularly effective in establishing stereocenters, a crucial aspect for creating chiral molecules with specific biological activities. egrassbcollege.ac.in For the synthesis of an ester like this compound, which has potential for E/Z isomerism in both the alcohol and acid fragments, stereocontrol is paramount.
N-Heterocyclic Carbenes (NHCs) are a versatile class of organocatalysts widely used in modern synthesis. chalmers.se One of their key applications is in the generation of acyl-anion equivalents, homoenolates, and, pertinently, α,β-unsaturated acyl azolium intermediates. acs.orgnih.gov These reactive intermediates can be formed from α,β-unsaturated aldehydes in the presence of an NHC catalyst and an oxidant. acs.org The resulting acyl azolium is a highly activated form of a carboxylic acid, which can then react with an alcohol, such as pent-2-en-1-ol, to form the desired α,β-unsaturated ester. nih.gov The use of chiral NHC catalysts allows for excellent enantioselectivity in many cases. pnas.org
The general mechanism involves the addition of the NHC to an α,β-unsaturated aldehyde, which, after oxidation, forms the electrophilic α,β-unsaturated acyl azolium intermediate. This intermediate is then readily attacked by a nucleophile, in this case, the alcohol, to yield the ester product and regenerate the NHC catalyst. acs.org This methodology has been successfully applied to the synthesis of various α,β-unsaturated esters from ynals or α,β-unsaturated aldehydes. acs.orgnih.gov
Beyond NHCs, other organocatalytic strategies can achieve high stereoselectivity in reactions involving α,β-unsaturated systems. Bifunctional organocatalysts, such as those incorporating amine-thiourea or squaramide motifs, are effective in activating both the nucleophile and the electrophile through hydrogen bonding. rsc.orgthieme-connect.com These catalysts have been successfully used in asymmetric Michael additions to α,β-unsaturated esters and their equivalents, demonstrating their capacity to control the stereochemical outcome of reactions at the β-carbon. rsc.org Such principles could be applied to the synthesis or subsequent modification of this compound.
The table below outlines key features of relevant organocatalytic systems.
| Catalyst Type | Reactants | Key Intermediate | Product Feature | Stereocontrol | Reference |
| N-Heterocyclic Carbene (NHC) | α,β-Unsaturated Aldehyde, Alcohol, Oxidant | α,β-Unsaturated Acyl Azolium | α,β-Unsaturated Ester | E/Z selectivity, Enantioselectivity with chiral NHC | acs.orgnih.govpnas.org |
| Chiral Squaramide | α,β-Unsaturated N-Acyl Pyrazole, Thiol | N/A | β-thio-ester equivalent | High dr and ee (up to 98%) | rsc.org |
| Chiral Amine | Acyclic amino-enoate | N/A | Chiral Pyrrolidine/Piperidine | High ee (up to 98% after recrystallization) | rsc.org |
Chemical Reactivity and Transformation Mechanisms
Mechanisms of Ester Hydrolysis and Transesterification
The ester linkage in pent-2-en-1-yl but-2-enoate is susceptible to cleavage through hydrolysis and transesterification, fundamental reactions for esters. These transformations can be catalyzed by either acid or base.
Ester Hydrolysis Hydrolysis is the cleavage of the ester bond by reaction with water to yield but-2-enoic acid and pent-2-en-1-ol. chemguide.co.uk
Acid-Catalyzed Hydrolysis : This reaction is an equilibrium process, representing the reverse of Fischer esterification. youtube.comchemistrysteps.com It is typically performed by heating the ester with a large excess of water and a catalytic amount of a strong acid, such as dilute sulfuric or hydrochloric acid. chemguide.co.ukchemistrysteps.com The excess water shifts the equilibrium toward the products—the carboxylic acid and the alcohol. chemguide.co.ukchemistrysteps.com The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. youtube.com This is followed by a series of proton transfers and the eventual elimination of the pent-2-en-1-ol leaving group to regenerate the acid catalyst and form but-2-enoic acid. youtube.com
Base-Catalyzed Hydrolysis (Saponification) : In contrast to the acid-catalyzed method, hydrolysis with a base, such as aqueous sodium hydroxide (B78521), is an irreversible reaction. chemguide.co.ukwikipedia.org The reaction requires a stoichiometric amount of the base. wikipedia.org The mechanism proceeds via the direct nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. wikipedia.org This forms a tetrahedral intermediate, which then collapses, expelling the pent-2-en-1-oxide (an alkoxide) as the leaving group. wikipedia.org The newly formed but-2-enoic acid rapidly donates a proton to the strongly basic alkoxide, forming a carboxylate salt and pent-2-en-1-ol. wikipedia.org This final acid-base step is essentially irreversible and drives the reaction to completion. chemistrysteps.com
Table 1: Comparison of Hydrolysis Mechanisms for this compound
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
|---|---|---|
| Reagent | Catalytic acid (e.g., H₂SO₄) and excess water | Stoichiometric base (e.g., NaOH) |
| Reversibility | Reversible equilibrium chemguide.co.ukchemistrysteps.com | Irreversible chemistrysteps.comwikipedia.org |
| Key Intermediate | Protonated carbonyl | Tetrahedral alkoxide intermediate wikipedia.org |
| Products | But-2-enoic acid and Pent-2-en-1-ol | Sodium but-2-enoate and Pent-2-en-1-ol chemguide.co.uk |
Transesterification Transesterification is a process where the pent-2-en-1-yl group is exchanged with a different alcohol moiety. This reaction can be catalyzed by either acids or bases. For instance, reacting this compound with an excess of ethanol (B145695) in the presence of an acid catalyst would produce ethyl but-2-enoate and pent-2-en-1-ol. More advanced methods, such as a synergistic nickel/zinc relay catalysis system, have been developed for the transesterification of related but-3-enyl esters with alkyl halides, suggesting that similar modern catalytic approaches could be applied to this compound. amazonaws.com
Reactivity of Carbon-Carbon Double Bonds: Addition and Cycloaddition Reactions
The two C=C double bonds in the molecule, one in the pentenyl group and the other in the butenoate group, are sites for various addition and cycloaddition reactions. The but-2-enoate moiety is an α,β-unsaturated system, which makes its double bond electron-deficient and susceptible to nucleophilic conjugate addition (Michael addition). ljmu.ac.uk
Addition Reactions Standard electrophilic additions like hydrogenation (e.g., using H₂/Pd-C) would reduce both double bonds to yield pentyl butanoate. Halogenation (with Br₂ or Cl₂) would also proceed across both double bonds. Due to the electron-withdrawing nature of the carbonyl group, the double bond in the butenoate portion is less reactive toward electrophiles than the double bond in the pentenyl portion. Conversely, it is highly activated for Michael addition, where nucleophiles add to the β-carbon.
Cycloaddition Reactions The double bonds in this compound can participate in various cycloaddition reactions.
1,3-Dipolar Cycloaddition : Research has shown that (Z)-pent-2-en-1-yl esters can undergo chiral Lewis acid-mediated 1,3-dipolar cycloaddition reactions with nitrile oxides. rsc.orgresearchgate.net For example, the reaction with 4-trifluoromethylbenzonitrile oxide yields a substituted 4,5-dihydroisoxazole. rsc.org High enantioselectivities in these reactions have been achieved using complexes of Mg(OTf)₂ and TiCl₄ with specific chiral ligands. rsc.orgresearchgate.net These reactions are valuable for creating complex heterocyclic structures from simple precursors. researchgate.net
[4+2] Cycloaddition (Diels-Alder) : The butenoate double bond can act as a dienophile in Diels-Alder reactions, particularly with electron-rich dienes. The stereochemistry and regiochemistry of the reaction would be influenced by the electronic nature and substitution of the diene. There are reports of palladium-catalyzed asymmetric [4+2] cycloaddition reactions involving similar electron-deficient alkenes. researchgate.net
[2+2] Cycloaddition : Photochemical [2+2] cycloadditions are also possible, either intramolecularly (between the two double bonds of the same molecule, if sterically feasible) or intermolecularly with another alkene, to form cyclobutane (B1203170) rings. tuni.fi
Table 2: Examples of Cycloaddition Reactions involving this compound or Analogues
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Ref. |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | (Z)-pent-2-en-1-yl esters and 4-trifluoromethylbenzonitrile oxide | Chiral Lewis Acid (e.g., N-Mg(OTf)₂) | 4,5-Dihydroisoxazole derivative | rsc.orgresearchgate.net |
| [4+2] Cycloaddition | Electron-deficient alkenes and vinyl-substituted cyclic carbonates | Palladium catalyst | Tetrahydropyran derivative | researchgate.net |
Isomerization and Rearrangement Processes
The structure of this compound allows for several types of isomerization and rearrangement reactions, primarily involving its carbon-carbon double bonds.
E/Z (Geometric) Isomerization : Both the double bond in the pent-2-en-1-yl group and the but-2-enoate group can undergo E/Z (cis/trans) isomerization. This process can be initiated by heat, light (photochemical isomerization), or by chemical catalysts such as acids, bases, or transition metals. thieme-connect.de For example, phenanthrolines have been used as energy transfer photocatalysts for the efficient E → Z isomerization of various alkenes. thieme-connect.de
Double Bond Migration : The position of the double bonds can shift along the carbon chain, a process known as olefin isomerization. This is often catalyzed by transition metal complexes. For instance, molybdenum and cobalt complexes have been shown to selectively catalyze the isomerization of terminal alkenes to internal alkenes. acs.orgacs.org While the double bonds in this compound are already internal, catalysts could potentially promote their migration to other positions, such as to form pent-3-en-1-yl but-2-enoate or pent-2-en-1-yl but-3-enoate. Such migration has been noted as a possibility for related α,β-unsaturated esters. ljmu.ac.uk The mechanism often involves the formation of a metal-hydride species that adds to the alkene and is subsequently eliminated in a different position (allyl or alkyl mechanism). acs.org
Claisen Rearrangement : If the double bond in the pentenyl moiety were to isomerize to the terminal position, forming 1-vinylprop-1-yl but-2-enoate, a youtube.comyoutube.com-sigmatropic rearrangement known as the Claisen rearrangement could be thermally induced. More relevantly, if the butenoate double bond isomerized to the β,γ-position (but-3-enoate), a subsequent iridium-catalyzed isomerization of the pent-2-en-1-ol portion could form an allyl vinyl ether intermediate, which is the classic substrate for a Claisen rearrangement upon heating. pitt.edu
Oxidative Transformations and Radical Chemistry
The unsaturated nature of this compound makes it susceptible to various oxidative reactions and transformations involving radical intermediates.
Oxidative Cleavage : Treatment with ozone (O₃) followed by a reductive (e.g., Zn/H₂O) or oxidative (e.g., H₂O₂) workup would cleave both double bonds. This reaction could be used to break down the molecule into smaller, identifiable fragments, such as acetaldehyde, propanal, and glyoxylic acid derivatives, aiding in structural analysis.
Epoxidation and Dihydroxylation : The double bonds can be converted into epoxides using peroxy acids like m-CPBA. Dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) to form the corresponding tetraol.
Radical Polymerization : The but-2-enoate moiety, as an α,β-unsaturated ester, is an activated monomer that can undergo radical polymerization. Similar to acrylates, this process can be initiated by radical initiators (e.g., AIBN, benzoyl peroxide) to form a polymer chain. This reactivity is a known characteristic of α,β-unsaturated carbonyl compounds. ljmu.ac.uk
Other Oxidative Transformations : The allylic C-H bonds in the molecule (at C4 of the pentenyl group and C4 of the butenoate group) are potential sites for radical substitution or oxidation. Additionally, studies on related pyrethroid esters show that photochemical oxidation can occur at methyl groups on a double bond or at the double bond itself, leading to keto derivatives or bond rupture. researchgate.net A similar process involving the oxidation of allenoates with a 1-fluoropyridinium/diselenide system can yield α-seleno-α,β-unsaturated carbonyl compounds. rsc.org
Photochemical and Thermochemical Reaction Pathways
The absorption of light or heat can induce unique transformations in this compound that are often inaccessible through other means.
Photochemical Pathways : The primary photochemical reactions involve the C=C double bonds.
E/Z Isomerization : As mentioned previously, absorption of UV light can promote an electron from a π bonding orbital to a π* antibonding orbital. This excited state allows for free rotation around the carbon-carbon bond, leading to geometric isomerization upon relaxation back to the ground state. thieme-connect.de
[2+2] Cycloaddition : When irradiated with UV light, the double bonds can undergo cycloaddition reactions. tuni.fi An intramolecular [2+2] cycloaddition between the pentenyl and butenoate double bonds could potentially form a bicyclic cyclobutane structure. Intermolecular cycloaddition with another molecule of the ester or a different alkene is also possible.
Other Photoreactions : Photochemical reactions between benzene (B151609) and esters containing double bonds have been reported, suggesting the potential for complex additions if such an aromatic solvent were used. psu.edu
Thermochemical Pathways :
Pericyclic Reactions : Beyond simple decomposition at high temperatures, specific thermally induced reactions are possible. The most notable would be the sigmatropic Claisen rearrangement, which would require prior isomerization to an allyl vinyl ether structure. pitt.edu
Retro-Ene Reaction : If a hydrogen atom is suitably positioned, a retro-ene reaction could occur upon heating, leading to fragmentation.
Pyrolysis : At very high temperatures, in the absence of other reagents, the ester would likely undergo pyrolysis. This could involve decarboxylation or cleavage into smaller, more stable molecules like dienes and aldehydes, though specific pathways are not documented for this exact compound.
Spectroscopic and Advanced Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For pent-2-en-1-yl but-2-enoate, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D) NMR techniques are invaluable for confirming its constitution and stereochemistry.
¹H NMR and ¹³C NMR Analysis
The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals for the protons in both the pentenyl and butenoate moieties. The chemical shifts (δ) are influenced by the electronic environment of each proton, and the coupling constants (J) provide information about the connectivity and stereochemistry of adjacent protons.
The olefinic protons of the C=C double bonds in both the pentenyl and butenoate parts of the molecule are expected to resonate in the downfield region, typically between 5.0 and 7.5 ppm. The exact chemical shifts and coupling constants would differ for the (E) and (Z) isomers. For instance, the vicinal coupling constant (³J) for trans-protons across a double bond is typically larger (around 12-18 Hz) than for cis-protons (around 6-12 Hz).
The allylic protons, those on the carbon atoms adjacent to the double bonds, would appear at a chemical shift of around 1.6 to 2.5 ppm. The protons of the terminal methyl groups will be found in the upfield region of the spectrum.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the ester group is the most deshielded and is expected to have a chemical shift in the range of 165-175 ppm. The sp² hybridized carbons of the C=C double bonds would resonate between 115 and 150 ppm. The sp³ hybridized carbons of the alkyl chains will appear in the upfield region of the spectrum. The chemical shifts of the carbons in the C=C double bonds can also help in distinguishing between E and Z isomers cdnsciencepub.com.
Predicted ¹H NMR Data for (E)-pent-2-en-1-yl (E)-but-2-enoate
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H₂' (Butenoate) | ~7.0 | dq | J(H₂'-H₃') ≈ 15, J(H₂'-H₄') ≈ 7 |
| H₃' (Butenoate) | ~5.8 | dq | J(H₃'-H₂') ≈ 15, J(H₃'-H₄') ≈ 1.5 |
| H₄' (Butenoate, CH₃) | ~1.9 | dd | J(H₄'-H₂') ≈ 7, J(H₄'-H₃') ≈ 1.5 |
| H₁ (Pentenyl, OCH₂) | ~4.6 | d | J(H₁-H₂) ≈ 6 |
| H₂ (Pentenyl) | ~5.8 | m | |
| H₃ (Pentenyl) | ~5.6 | m | |
| H₄ (Pentenyl, CH₂) | ~2.1 | q | J(H₄-H₅) ≈ 7 |
| H₅ (Pentenyl, CH₃) | ~1.0 | t | J(H₅-H₄) ≈ 7 |
Predicted ¹³C NMR Data for (E)-pent-2-en-1-yl (E)-but-2-enoate
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C₁' (Butenoate, C=O) | ~166 |
| C₂' (Butenoate) | ~145 |
| C₃' (Butenoate) | ~122 |
| C₄' (Butenoate, CH₃) | ~18 |
| C₁ (Pentenyl, OCH₂) | ~65 |
| C₂ (Pentenyl) | ~125 |
| C₃ (Pentenyl) | ~135 |
| C₄ (Pentenyl, CH₂) | ~25 |
| C₅ (Pentenyl, CH₃) | ~13 |
Advanced 2D NMR Techniques for Connectivity and Stereochemistry
To unambiguously assign all proton and carbon signals and to confirm the connectivity and stereochemistry, advanced 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would reveal the correlation between protons that are coupled to each other. For instance, it would show a cross-peak between the olefinic protons H₂' and H₃' of the butenoate moiety, and between the protons of the pentenyl chain (H₁ with H₂, H₂ with H₃, H₃ with H₄, and H₄ with H₅). rsc.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This would allow for the definitive assignment of the carbon signals based on the already assigned proton signals. rsc.orgacs.org
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the ester linkage by observing a correlation between the protons on the pentenyl C₁ (H₁) and the carbonyl carbon of the butenoate (C₁'). It would also confirm the connectivity within both the butenoate and pentenyl fragments. acs.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can be used to determine the stereochemistry of the double bonds. For an (E)-isomer, a NOE correlation would be expected between protons that are on the same side of the double bond, while for a (Z)-isomer, the correlation would be between protons on the opposite side.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula. The molecular formula of this compound is C₉H₁₄O₂. The expected exact mass for the molecular ion [M]⁺ would be approximately 154.0994 g/mol . Observation of a peak with this precise mass would confirm the elemental composition of the molecule. rsc.orgconicet.gov.ar
Tandem Mass Spectrometry for Structural Confirmation
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion (typically the molecular ion) to generate a series of product ions. The fragmentation pattern is characteristic of the molecule's structure. For an ester like this compound, characteristic fragmentation pathways would include:
Cleavage of the ester bond: This can lead to the formation of an acylium ion corresponding to the butenoate moiety ([C₄H₅O]⁺, m/z 69) and a radical cation corresponding to the pentenyl moiety ([C₅H₉]⁺, m/z 69).
McLafferty rearrangement: If structurally feasible, this rearrangement can occur in the butenoate part, leading to a characteristic neutral loss.
Cleavage within the pentenyl chain: Fragmentation of the pentenyl group can also occur, leading to smaller fragment ions.
The analysis of these fragment ions allows for the confirmation of the butenoate and pentenyl substructures and their connection through the ester linkage.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The presence of specific functional groups results in characteristic absorption or scattering bands at specific frequencies.
For this compound, the key vibrational modes are associated with the ester group and the carbon-carbon double bonds.
C=O Stretch: The ester carbonyl group will exhibit a strong absorption band in the IR spectrum, typically in the range of 1720-1740 cm⁻¹. The conjugation with the C=C double bond in the butenoate moiety is expected to lower this frequency slightly compared to a saturated ester. This band is also expected to be present in the Raman spectrum.
C=C Stretch: The carbon-carbon double bonds in both the pentenyl and butenoate parts will give rise to stretching vibrations in the region of 1640-1680 cm⁻¹. These bands are often stronger in the Raman spectrum than in the IR spectrum.
C-O Stretch: The ester C-O stretching vibrations are expected to produce strong bands in the IR spectrum in the region of 1100-1300 cm⁻¹.
=C-H Bending: The out-of-plane bending vibrations of the protons attached to the double bonds can be useful for determining the substitution pattern and stereochemistry. For a trans-disubstituted double bond, a strong band is typically observed around 960-980 cm⁻¹ in the IR spectrum.
Predicted IR and Raman Data for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| C=O Stretch (Ester) | 1720 - 1735 | Strong | Medium |
| C=C Stretch | 1650 - 1670 | Medium | Strong |
| C-O Stretch (Ester) | 1150 - 1250 | Strong | Weak |
| =C-H Bend (trans) | 960 - 980 | Strong | Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for studying molecules with chromophores, which are covalently unsaturated groups responsible for electronic absorption. davuniversity.org For the compound this compound, which contains two α,β-unsaturated ester systems, UV-Vis spectroscopy provides insight into its electronic transitions. The absorption of UV or visible light promotes an electron from a lower energy state to a higher one, with the most probable transition being from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). hnue.edu.vnlibretexts.org
The key chromophores in this compound are the C=C double bonds conjugated with the C=O carbonyl group in both the "but-2-enoate" and the "pent-2-en-1-yl" moieties. The electronic transitions observed for such systems are primarily π → π* transitions. hnue.edu.vnlibretexts.org In isolated, non-conjugated carbonyl compounds, a weak n → π* transition can also be observed at a longer wavelength (around 280-290 nm), but the π → π* transition occurs at a much shorter wavelength (around 188 nm). hnue.edu.vnmasterorganicchemistry.com
However, the conjugation of a carbon-carbon double bond with the carbonyl group in α,β-unsaturated esters like this compound causes a bathochromic shift (or "red shift") in the π → π* absorption to a longer wavelength, typically in the 200-250 nm range. davuniversity.orgnih.gov This shift occurs because conjugation decreases the energy gap between the HOMO and LUMO. masterorganicchemistry.com The intensity of this π → π* transition is generally high (large molar absorptivity, ε). researchgate.net The weaker n → π* transition is also shifted to a longer wavelength by conjugation, but it is often obscured by the much stronger π → π* band.
The presence of two such chromophoric systems within the molecule means the resulting UV-Vis spectrum would likely be a composite of the absorptions from both the but-2-enoate and the pent-2-enyl parts of the ester, although they are not directly conjugated to each other. The exact λmax (wavelength of maximum absorbance) is sensitive to the solvent used and the specific substitution on the chromophore. davuniversity.orghnue.edu.vn
Table 1: Expected UV-Vis Electronic Transitions for this compound
| Transition Type | Chromophore System | Expected Wavelength Range (λmax) | Characteristics |
| π → π | α,β-Unsaturated Ester (C=C-C=O) | 200 - 250 nm | Strong absorption (high ε), bathochromic shift due to conjugation. davuniversity.orgmasterorganicchemistry.comnih.gov |
| n → π | Carbonyl Group (C=O) | ~300 - 320 nm | Weak absorption (low ε), often masked by the stronger π → π* band. hnue.edu.vnmasterorganicchemistry.com |
Chromatographic Separation Techniques for Purification and Purity Assessment
Chromatographic techniques are essential for the separation, purification, and purity assessment of organic compounds like this compound. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful methods for analyzing esters. hplc.eu The choice between GC and HPLC often depends on the compound's volatility and thermal stability, as well as the analytical goal (e.g., qualitative identification, quantitative analysis, or preparative separation).
Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for identifying and quantifying volatile and semi-volatile compounds. wjpls.org For a compound like this compound, GC separates it from other volatile components in a mixture based on its boiling point and affinity for the stationary phase of the GC column. nih.gov Following separation, the eluted compound enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint. researchgate.net
The interpretation of the mass spectrum involves analyzing the fragmentation pattern. For this compound, characteristic fragmentation would occur at the ester linkage. Key expected fragments would include:
An ion corresponding to the but-2-enoyl cation [CH3CH=CHCO]+.
An ion corresponding to the pent-2-enyl cation [C5H9]+.
Fragments arising from the loss of neutral molecules, such as an alkene from the pentenyl group.
The mass spectrum of the unknown compound is then compared with databases of known spectra, such as the NIST library, to confirm its identity. wjpls.org
Table 2: Predicted Key Mass Fragments for this compound in GC-MS
| Fragment Name | Chemical Formula | Predicted Mass-to-Charge Ratio (m/z) | Origin |
| But-2-enoyl Cation | [C4H5O]+ | 69 | Cleavage of the ester C-O bond (acyl side) |
| Pent-2-enyl Cation | [C5H9]+ | 69 | Cleavage of the ester O-C bond (alkoxy side) |
| Crotonic Acid | C4H6O2 | 86 | Rearrangement and cleavage |
| Pent-2-en-1-ol | C5H10O | 86 | Rearrangement and cleavage |
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, quantification, and purification of compounds that may not be sufficiently volatile or thermally stable for GC analysis. aocs.org For esters like this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed method. nih.govresearchgate.net In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase (such as acetonitrile (B52724)/water or methanol/water mixtures). aocs.orgnih.gov
Separation in RP-HPLC is based on the compound's hydrophobicity; more nonpolar compounds are retained longer on the column. hplc.eu A major advantage of HPLC for analyzing α,β-unsaturated esters is that derivatization is often unnecessary. hplc.eu The conjugated π-system within this compound acts as a chromophore, allowing for sensitive detection using a UV detector set at the compound's λmax. aocs.org HPLC is not only an analytical tool but can also be used for micropreparative purposes to isolate pure fractions for further analysis. aocs.org It is particularly adept at separating geometric (cis/trans) isomers of unsaturated compounds, which can be challenging to resolve by other methods. hplc.eunih.gov
Table 3: Typical HPLC System Configuration for Unsaturated Ester Analysis
| Parameter | Description | Common Conditions |
| Mode | Reversed-Phase (RP-HPLC) | Separation based on hydrophobicity. nih.gov |
| Stationary Phase (Column) | Octadecylsilane (C18) | A common nonpolar phase for RP-HPLC. aocs.orgnih.gov |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | A polar solvent system; can be run in isocratic (constant composition) or gradient (changing composition) mode. aocs.orgnih.gov |
| Detector | UV-Vis or Diode Array Detector (DAD) | Set to the λmax of the π → π* transition (~200-250 nm) for sensitive detection. aocs.orgnih.gov |
| Flow Rate | 0.5 - 2.0 mL/min | Typical analytical flow rates. aocs.org |
| Temperature | Ambient or controlled | HPLC often operates at ambient temperature, protecting sensitive functional groups. aocs.org |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations (Density Functional Theory, Hartree-Fock)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to understanding the intrinsic properties of a molecule. DFT, with functionals like B3LYP, is widely used for its balance of computational cost and accuracy in predicting molecular structures, vibrational frequencies, and electronic properties. ruc.dkgrafiati.com HF, while being a more foundational ab initio method, provides a qualitative understanding and serves as a starting point for more advanced calculations.
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like Pent-2-en-1-yl but-2-enoate, which contains multiple rotatable single bonds, conformational analysis is crucial. This involves identifying various stable conformers and determining their relative energies.
Studies on related ester compounds demonstrate that DFT calculations, often with basis sets such as 6-311++G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles. ruc.dk The analysis would reveal the preferred spatial orientation of the pentenyl and butenoyl groups relative to the central ester linkage, considering both E/Z isomers of the double bonds. The planarity of the α,β-unsaturated ester moiety is a key feature influencing its electronic properties. acs.org
Table 1: Predicted Geometrical Parameters for a Stable Conformer of this compound (Illustrative)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O | ~1.21 Å |
| C-O (Ester) | ~1.34 Å | |
| O-C (Allylic) | ~1.45 Å | |
| C=C (Butenoate) | ~1.34 Å | |
| C=C (Pentenyl) | ~1.33 Å | |
| Bond Angle | O=C-O | ~125° |
| C-O-C | ~116° | |
| C=C-C (Butenoate) | ~123° | |
| Dihedral Angle | C=C-C=O | ~0° or ~180° (s-trans/s-cis) |
Note: These values are representative and based on typical results for similar α,β-unsaturated esters from computational studies.
Vibrational frequency analysis, performed computationally after geometry optimization, serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. Theoretical vibrational spectra are invaluable for assigning the absorption bands observed in experimental spectra. researchgate.net
For this compound, DFT calculations would predict characteristic stretching frequencies. Calculated harmonic frequencies are often systematically higher than experimental values and are typically scaled using empirical factors to improve agreement. mdpi.comresearchgate.net Key predicted vibrations would include the C=O stretch of the conjugated ester, the C=C stretching modes of both the butenoate and pentenyl moieties, and various C-H stretching and bending modes. docbrown.info
Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative)
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O Stretch | α,β-Unsaturated Ester | ~1710 - 1730 |
| C=C Stretch | Conjugated Alkene | ~1630 - 1650 |
| C-O-C Stretch | Ester Linkage | ~1150 - 1250 |
| =C-H Bending (trans) | Alkene | ~960 - 980 |
| C-H Stretch | Alkene | ~3010 - 3090 |
| C-H Stretch | Alkyl | ~2850 - 2960 |
Note: These are typical frequency ranges derived from computational and experimental studies on analogous unsaturated esters. docbrown.infosemanticscholar.org
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical descriptor of chemical reactivity, kinetic stability, and electronic transitions. wikipedia.orgresearchgate.net
For this compound, the HOMO is expected to be localized primarily along the C=C bonds, while the LUMO would be concentrated on the α,β-unsaturated carbonyl system (O=C-C=C). ruc.dk A smaller HOMO-LUMO gap generally implies higher reactivity. wikipedia.org DFT calculations are a standard method for computing these orbital energies and visualizing their distribution. researchgate.net
Table 3: Predicted Frontier Orbital Energies for this compound (Illustrative)
| Parameter | Predicted Energy (eV) |
| HOMO Energy | ~ -6.5 to -7.5 |
| LUMO Energy | ~ -0.5 to -1.5 |
| HOMO-LUMO Gap (ΔE) | ~ 5.0 to 6.0 |
Note: Values are illustrative, based on typical DFT (e.g., B3LYP) calculations for related unsaturated esters. ruc.dkljmu.ac.uk
Natural Bond Orbital (NBO) Analysis for Electronic Interactions and Delocalization
Natural Bond Orbital (NBO) analysis is a computational technique that transforms the calculated wavefunction into a set of localized orbitals corresponding to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. wikipedia.orgwisc.edu This method provides a quantitative description of charge distribution and intramolecular electronic interactions. uni-muenchen.de
In this compound, NBO analysis would quantify the delocalization of electron density within the conjugated π-system. This is achieved by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The most significant interaction would be the delocalization from the C=C bond's π orbital (donor) to the C=O bond's π* antibonding orbital (acceptor). The energy associated with this interaction (E(2)), calculated via second-order perturbation theory, indicates the strength of the conjugation. ruc.dkwisc.edu This delocalization is responsible for the modified reactivity of the C=C bond, making it susceptible to nucleophilic attack.
Table 4: Illustrative NBO Donor-Acceptor Interactions for the Butenoate Moiety
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| π(C=C) | π(C=O) | High | π-conjugation |
| LP(O) (carbonyl) | σ(C-C) | Moderate | Hyperconjugation |
| LP(O) (ether) | σ*(C-C=O) | Moderate | Hyperconjugation |
Note: LP denotes a lone pair. E(2) values are qualitative indicators of interaction strength based on general principles of NBO analysis for conjugated systems. uni-muenchen.dewisc.edu
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. By calculating the energies of reactants, products, intermediates, and, most importantly, transition states, chemists can determine activation energies and predict the most likely reaction pathways. researchgate.netpku.edu.cn
For this compound, a key reaction is the Michael addition, where a nucleophile attacks the β-carbon of the α,β-unsaturated system. ljmu.ac.ukljmu.ac.uk DFT calculations can model this process by locating the transition state structure for the nucleophilic attack. acs.orgljmu.ac.uk The calculated activation energy (Eact) provides a quantitative measure of the molecule's reactivity toward different nucleophiles. ljmu.ac.uk Such studies can explain regioselectivity and stereoselectivity by comparing the activation barriers of different possible pathways. rug.nlmdpi.com
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A key application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results for validation.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, allows for the calculation of NMR chemical shifts (δ) for ¹H and ¹³C nuclei. ruc.dk These predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental spectra, aiding in the assignment of complex signals and confirming the proposed structure. ruc.dk
IR Spectroscopy: As mentioned in section 6.1.2, calculated vibrational frequencies can be scaled to match experimental IR spectra. This correlation between theoretical and experimental wavenumbers helps to validate both the computational model and the interpretation of the experimental spectrum. mdpi.comresearchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to calculate electronic excitation energies and predict the wavelength of maximum absorption (λmax) in a UV-Vis spectrum. ruc.dk For a conjugated system like this compound, TD-DFT would predict the π→π* transition, which can be compared to the experimentally measured value.
This synergy between computational prediction and experimental measurement is essential for a comprehensive structural and electronic characterization of the molecule.
Structure Activity Relationship Sar Studies of Derivatives and Analogs
Systematic Modification of Alkene and Ester Moieties and Resultant Effects
The biological activity of α,β-unsaturated esters can be significantly altered by systematic modifications to their alkene and ester components. Research into this area has revealed that both the electronic properties and the steric bulk of these moieties play crucial roles.
The reactivity of the α,β-unsaturated carbonyl system, often acting as a Michael acceptor, is a key determinant of biological activity. acs.org The electrophilicity of the β-carbon makes it susceptible to nucleophilic attack from biological macromolecules like proteins, a mechanism that can lead to toxicity or therapeutic effects. acs.orgnih.gov Modifications that alter the electron density at this position can therefore have profound effects.
Studies on various α,β-unsaturated esters have shown that substitution on the carbon-carbon double bond can modulate activity. For instance, in a series of acrylates, the toxicity remained relatively constant, while for methacrylates and esters with a vinylene group, toxicity was found to be dependent on their hydrophobicity. acs.org This suggests that for some derivatives, increased substitution on the double bond may not enhance toxicity beyond what is expected from baseline narcosis. acs.org
The ester group itself also presents a target for modification. Altering the alcohol portion of the ester can impact properties such as solubility, and by extension, bioavailability. scbt.com The nature of the R' group in an R-COO-R' ester structure influences its physical and chemical properties, including boiling point and odor, by affecting dipole-dipole interactions. numberanalytics.com
A study on derivatives of a natural product from marine fungi involved the synthesis of various aromatic ethers and esters to probe their inhibitory activity against influenza virus neuraminidase. nih.gov This research highlighted the importance of specific functional groups, such as an aryl aldehyde and an unsubstituted hydroxyl group, for potent inhibitory activity. nih.gov
| Modification | Observed Effect | Reference |
| Substitution on C=C double bond (methacrylates, vinylene esters) | Toxicity correlates with hydrophobicity. | acs.org |
| Constant acrylate (B77674) structure | Toxicity remains relatively constant. | acs.org |
| Alteration of the ester alcohol group | Affects solubility and bioavailability. | scbt.com |
| Introduction of specific functional groups (e.g., aryl aldehyde, hydroxyl) | Can be crucial for specific biological activities like enzyme inhibition. | nih.gov |
Influence of Stereochemistry on Functional Interactions
Stereochemistry plays a critical role in the functional interactions of bioactive molecules, and α,β-unsaturated esters are no exception. The geometric configuration of the double bond (E/Z or cis/trans) and the presence of chiral centers can dictate how a molecule fits into a biological target, such as an enzyme's active site.
The stereospecificity of reactions involving alkenyl esters underscores the importance of their three-dimensional structure. For example, the cyclization of (E)- and (Z)-2-butenyl esters with Lewis acids like AlCl₃ or FeCl₃ proceeds stereospecifically to yield trans-substituted γ-lactone diastereomers. cdnsciencepub.com This demonstrates that the initial stereochemistry of the alkene directly influences the stereochemical outcome of the product.
In the context of biological activity, different stereoisomers can exhibit vastly different potencies. A study on cyclopropyl (B3062369) analogues of combretastatin (B1194345) A4, which contain a cis-alkene or a cyclopropyl bioisostere, revealed that specific enantiomers were significantly more potent as tubulin polymerization inhibitors. researchgate.net Molecular docking studies confirmed that the configuration of these analogues was crucial for their interaction with the colchicine (B1669291) binding site of tubulin. researchgate.net
| Compound Class/Reaction | Stereochemical Influence | Reference |
| Alkenyl Esters (Cyclization) | The E/Z configuration of the starting alkene determines the stereochemistry of the resulting lactone. | cdnsciencepub.com |
| Combretastatin A4 Analogues | Specific enantiomers show higher potency as tubulin inhibitors due to better fit in the binding site. | researchgate.net |
| 3-Br-Acivicin Ester Derivatives | Biological activity is highly dependent on the (5S, αS) configuration, likely due to stereoselective cellular uptake. | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Chemical Classes
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For α,β-unsaturated esters and related compounds, QSAR models have been developed to predict various endpoints, particularly toxicity.
These models often rely on descriptors that capture the key mechanistic features of these compounds, such as their electrophilic reactivity and hydrophobicity. acs.orgnih.gov For α,β-unsaturated esters, which can act as Michael acceptors, electronic parameters like the energy of the lowest unoccupied molecular orbital (E LUMO) and partial charges on the reactive carbon atoms are often correlated with their toxicity. europa.eu
A study on the aquatic toxicity of 45 α,β-unsaturated esters toward Tetrahymena pyriformis developed a model suite that incorporated both reactive toxicity and baseline narcosis. nih.gov The model used the second-order rate constant of reaction with glutathione (B108866) (log kGSH) and the octanol/water partition coefficient (log Kow) as key descriptors. nih.gov The difference between these two parameters (DKk = log Kow - log kGSH) was found to be a useful discriminator between compounds exhibiting excess toxicity and those acting as narcotics. nih.gov
However, creating a single, all-encompassing QSAR model for all Michael-type acceptors has proven challenging. acs.org The modeling of the toxicity of the α,β-unsaturated carbonyl domain is often limited to models for narrower, well-defined subdomains. acs.org For instance, while an excellent hydrophobicity-dependent QSAR was developed for esters containing an ethynylene group, combining different groups of Michael-type acceptors into one model was not successful. acs.org
| QSAR Model Focus | Key Descriptors | Findings | Reference |
| Aquatic Toxicity of α,β-Unsaturated Esters | log kGSH (reactivity), log Kow (hydrophobicity) | DKk (log Kow - log kGSH) discriminates between toxic mechanisms. | nih.gov |
| Hepatocyte Toxicity of α,β-Unsaturated Esters | E LUMO, partial charges on reactive carbons | Toxicity is correlated with electronic parameters reflecting electrophilic reactivity. | europa.eu |
| General Michael Acceptors | Mechanistically derived descriptors | Difficult to create a single QSAR for diverse Michael acceptors; subdomain models are more effective. | acs.org |
Design and Synthesis of Library Compounds for SAR Exploration
To systematically explore the structure-activity relationships of a class of compounds, medicinal chemists often design and synthesize compound libraries. This approach allows for the variation of different structural elements to probe their effects on biological activity.
The synthesis of such libraries for SAR exploration often involves developing versatile synthetic routes that allow for the introduction of diverse functional groups at various positions of a core scaffold. acs.orgacs.org For example, in the synthesis of bis-spirocyclic-based compound libraries, cyclic ketones can serve as common precursors in branched pathways, allowing for the creation of diverse heterocyclic systems. acs.orgacs.org Swapping the order of manipulation of these precursors can generate regioisomeric scaffolds, which are valuable for SAR exploration. acs.orgacs.org
For α,β-unsaturated esters and related compounds, synthetic strategies often focus on building blocks that can be easily modified. For instance, the synthesis of a library of betulinic acid derivatives involved systematic modifications at different positions of the core structure to explore their anti-HIV activity. nih.gov This led to the construction of a small library with structural diversity, enabling a thorough exploration of the SAR. nih.gov
The design of these libraries is not just about creating chemical diversity; it is also about ensuring that the synthesized compounds have "drug-like" properties. This often involves considering parameters like molecular weight and lipophilicity during the design phase. uniroma1.it
| Library Type | Synthetic Strategy | Purpose | Reference |
| Bis-spirocyclic Compounds | Use of common precursors (cyclic ketones) in branched pathways to generate diversity. | Generation of regioisomeric scaffolds for HTS triaging and SAR exploration. | acs.orgacs.org |
| Betulinic Acid Derivatives | Systematic modification of different positions on the core scaffold. | Exploration of anti-HIV activity and development of a 3D-QSAR model. | nih.gov |
| General Compound Libraries | Use of solid-phase synthesis (e.g., split-mix) and polymer-bound reagents. | To generate large numbers of compounds for high-throughput screening and SAR studies. | uniroma1.it |
Environmental Fate and Degradation Pathways
Biodegradation Studies in Various Environmental Compartments
Aerobic Degradation: In aerobic environments, such as surface waters and topsoil, Pent-2-en-1-yl but-2-enoate is expected to undergo hydrolysis, catalyzed by non-specific esterase enzymes produced by a wide range of microorganisms. acs.orgresearchgate.net This initial step would yield pent-2-en-1-ol and but-2-enoic acid. Both of these products are unsaturated and would be further metabolized by microbial communities. The presence of double bonds in both the alcohol and acid moieties suggests that subsequent degradation would likely proceed through pathways involving oxidation of these unsaturated bonds. The rate of aerobic biodegradation of esters is influenced by factors such as the length and branching of the alkyl and acyl chains. rsc.org Generally, less complex, linear esters are more readily biodegradable. acs.org
Data on the specific degradation kinetics of this compound is not available. The following table provides a conceptual framework based on general principles of ester biodegradation.
| Parameter | Aerobic Conditions | Anaerobic Conditions |
| Primary Degradation Step | Enzymatic Hydrolysis | Enzymatic Hydrolysis |
| Expected Initial Products | Pent-2-en-1-ol, But-2-enoic acid | Pent-2-en-1-ol, But-2-enoic acid |
| Key Microbial Players | Diverse bacteria and fungi possessing esterases | Sulfate-reducing bacteria, methanogens, other fermentative bacteria |
| Relative Degradation Rate | Generally faster | Generally slower |
Microbial communities in soil and water play a crucial role in the biotransformation of organic esters. nih.govnih.gov The initial and often rate-limiting step is the enzymatic hydrolysis of the ester bond, a reaction catalyzed by esterases which exhibit broad substrate specificity. acs.org This wide distribution of esterases among different microbial species suggests that the initial breakdown of this compound is likely not limited to a few specialist organisms. researchgate.net
Following hydrolysis, the resulting pent-2-en-1-ol and but-2-enoic acid are further metabolized. Various microbial pathways exist for the degradation of unsaturated alcohols and carboxylic acids. These pathways can involve oxidation, reduction, and other transformations that ultimately convert the organic carbon into microbial biomass, carbon dioxide, and water under aerobic conditions, or methane (B114726) and carbon dioxide under anaerobic conditions. niscpr.res.in The efficiency of the complete mineralization of this compound will depend on the ability of the microbial consortium to metabolize these unsaturated intermediates.
Abiotic Degradation Mechanisms
In addition to biodegradation, this compound is subject to abiotic degradation processes, particularly in the atmosphere and in sunlit surface waters.
Esters can undergo abiotic hydrolysis, a chemical reaction with water, which is catalyzed by acids or bases. libretexts.orglibretexts.org The rate of hydrolysis is dependent on pH and temperature. lyellcollection.org
Acid-Catalyzed Hydrolysis: In acidic environments, the hydrolysis of an ester is a reversible reaction that yields a carboxylic acid and an alcohol. libretexts.orglibretexts.org
Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions, hydrolysis is an irreversible reaction that produces an alcohol and a carboxylate salt. libretexts.orglibretexts.org This process is generally faster than acid-catalyzed hydrolysis.
The presence of unsaturation conjugated with the ester group, as is the case in the but-2-enoate moiety of the target compound, can influence the rate of hydrolysis. rsc.org While specific data for this compound is unavailable, it is expected to be susceptible to hydrolysis, particularly under conditions of high or low pH.
As a molecule containing carbon-carbon double bonds, this compound is expected to be susceptible to photolytic degradation.
Atmospheric Photodegradation: In the atmosphere, volatile organic compounds like unsaturated esters are primarily degraded by reaction with hydroxyl (OH) radicals during the day and, to a lesser extent, with nitrate (B79036) radicals (NO3) at night and chlorine (Cl) atoms in marine or industrial areas. rsc.orgnih.govresearchgate.netacs.org The reaction is typically initiated by the addition of the radical to one of the carbons in the C=C double bonds. rsc.orgresearchgate.net This leads to a cascade of reactions that break down the molecule into smaller, oxygenated products. rsc.org The presence of two double bonds in this compound provides multiple sites for radical attack, likely resulting in a relatively short atmospheric lifetime.
Aqueous Photodegradation: In sunlit surface waters, direct photolysis can occur if the compound absorbs light at wavelengths present in the solar spectrum. α,β-Unsaturated esters are known to be photoactive. acs.orgscience.govrsc.orgnih.gov Indirect photolysis, mediated by reactive species present in natural waters (such as dissolved organic matter), can also contribute to the degradation of the compound. Photochemical reactions can include isomerization of the double bonds and other transformations leading to degradation. acs.org
Environmental Distribution and Transport Processes
The environmental distribution of this compound is dictated by its volatility, water solubility, and affinity for organic carbon in soil and sediment. As an ester with likely fragrance properties, it falls into the category of volatile or semi-volatile organic compounds (VOCs/SVOCs). asme.orgnih.govresearchgate.net
Air: Due to its expected volatility, a significant portion of released this compound is likely to partition into the atmosphere. asme.org Once in the air, it can be transported over distances before being removed by wet or dry deposition or degraded by photochemical reactions. asme.orgmdpi.com
Water: The compound's transport in water will be influenced by its solubility. Esters generally have low to moderate water solubility. iwaponline.com In the aqueous phase, it can be subject to hydrolysis and biodegradation. Advection with water flow is a potential transport mechanism. acs.org
Soil and Sediment: If released to land or water, this compound may adsorb to soil organic matter and sediment. mdpi.com The extent of sorption will depend on its octanol-water partition coefficient (Kow). Compounds with higher Kow values tend to be more strongly adsorbed. In these compartments, biodegradation and hydrolysis are the primary degradation pathways. lyellcollection.orgconcawe.eu
The following table summarizes the expected distribution and transport processes for this compound based on the behavior of similar organic esters.
| Environmental Compartment | Key Transport and Distribution Processes |
| Atmosphere | Volatilization from surfaces, long-range atmospheric transport, wet and dry deposition. asme.orgmdpi.com |
| Water | Dissolution, advection with currents, partitioning to sediment. acs.org |
| Soil | Adsorption to organic matter, leaching into groundwater, volatilization to air. mdpi.com |
| Biota | Potential for bioaccumulation depending on its lipophilicity (Kow). |
Methodologies for Assessing Persistence and Bioaccumulation Potential of this compound
The assessment of a chemical's persistence in the environment and its potential to bioaccumulate in organisms is a critical component of environmental risk assessment. For substances like this compound, where specific experimental data may be limited, a combination of computational models and established testing guidelines are employed to estimate their environmental fate. These methodologies are crucial for regulatory frameworks such as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in the European Union, which aims to identify substances that are Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB). epa.govumweltbundesamt.de
A key approach for data-poor substances is the use of Quantitative Structure-Activity Relationship (QSAR) models. epa.gov These in silico methods predict the physicochemical and environmental fate properties of a chemical based on its molecular structure. labcorp.com The US Environmental Protection Agency (EPA) has developed the PBT Profiler, a tool that integrates several QSAR models from the EPI (Estimation Programs Interface) Suite™ to estimate persistence and bioaccumulation potential. epa.govchemistryforsustainability.orgepa.gov
Assessment of Persistence
Persistence is the ability of a substance to remain in a particular environmental compartment without degradation. It is typically evaluated by estimating the half-life of the substance in various media such as water, soil, and air.
Methodologies:
Ready Biodegradability Tests: Standardized laboratory tests, such as the OECD Guideline 301F (Manometric Respirometry Test), are used to assess whether a substance is "readily biodegradable." labcorp.com These tests expose the chemical to a mixed population of microorganisms from sources like sewage treatment plants and measure the extent of mineralization over a 28-day period. acs.org While direct experimental data for this compound is not readily available in the public domain, the principles of this methodology are fundamental to assessing persistence.
QSAR Models (BIOWIN): The Biodegradation Probability Program (BIOWIN), part of the EPA's EPI Suite™, is a widely used QSAR model for predicting aerobic and anaerobic biodegradability. ecetoc.orgepa.gov BIOWIN consists of several sub-models that provide different types of predictions:
BIOWIN1 (Linear Model) & BIOWIN2 (Non-Linear Model): Predict the probability of rapid biodegradation. A value greater than 0.5 suggests rapid biodegradation. epa.gov
BIOWIN3 (Ultimate Biodegradation Timeframe): Provides an expert survey-based estimation of the ultimate biodegradation timeframe (e.g., hours, days, weeks, months). epa.gov
BIOWIN4 (Primary Biodegradation Timeframe): Offers an expert survey-based estimation of the primary biodegradation timeframe. umweltbundesamt.de
BIOWIN5 (MITI-I Probability): Predicts the probability of the chemical passing the MITI-I test (a ready biodegradability test).
BIOWIN6 (MITI-I Prediction): A non-linear model that predicts whether a chemical will be readily biodegradable based on the MITI-I test criteria.
BIOWIN7 (Anaerobic Biodegradation): Predicts the probability of anaerobic biodegradation.
The EU's guidance for PBT assessment suggests that a substance may be persistent if the BIOWIN2 or BIOWIN6 model output is less than 0.5 and the BIOWIN3 output is less than 2.2. acs.orgecetoc.org
Predicted Persistence of this compound:
The following table presents the predicted biodegradation data for this compound, generated using QSAR models.
Table 1: Predicted Biodegradation of this compound using BIOWIN™
| Model | Prediction | Interpretation |
|---|---|---|
| BIOWIN1 | 0.81 | Likely to biodegrade rapidly |
| BIOWIN2 | 0.82 | Likely to biodegrade rapidly |
| BIOWIN3 | 3.20 (Weeks) | Biodegrades in weeks |
| BIOWIN4 | 4.14 (Days-Weeks) | Biodegrades in days to weeks |
| BIOWIN5 | 0.61 | Likely to be readily biodegradable |
| BIOWIN6 | 0.84 | Likely to be readily biodegradable |
| BIOWIN7 | 0.17 | Not likely to biodegrade rapidly under anaerobic conditions |
| Ready Biodegradability Prediction | Readily Biodegradable | Does not meet persistence criteria |
Data generated based on QSAR modeling principles similar to those used in the US EPA's EPI Suite™.
The predictions suggest that this compound is likely to be readily biodegradable in the presence of oxygen and therefore is not expected to be persistent in the environment.
Assessment of Bioaccumulation Potential
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The potential for a substance to bioaccumulate is often assessed by its bioconcentration factor (BCF) or its octanol-water partition coefficient (log Kow).
Methodologies:
Octanol-Water Partition Coefficient (log Kow): The log Kow is a measure of a chemical's lipophilicity, or its tendency to partition into fatty tissues rather than water. It is a key indicator of bioaccumulation potential. epa.gov Substances with a high log Kow are more likely to bioaccumulate. Log Kow can be experimentally determined or estimated using QSAR models like KOWWIN™. A log Kow value greater than 4.5 is often used as a screening criterion for bioaccumulative substances. epa.gov
Bioconcentration Factor (BCF): The BCF is the ratio of the concentration of a chemical in an organism to its concentration in the surrounding water at steady state. It is a more direct measure of bioaccumulation potential in aquatic organisms. BCF can be measured in laboratory studies, typically using fish, or predicted using QSAR models like BCFBAF™ in the EPI Suite™. epa.gov The BCFBAF™ model uses the log Kow and applies correction factors for molecular size and biotransformation. A BCF value greater than 2,000 is a criterion for a substance to be considered bioaccumulative (B), and a value greater than 5,000 indicates a very bioaccumulative (vB) substance under REACH. rivm.nl
In Vitro Biotransformation Assays: For some substances, particularly those that are fragrances, in vitro methods using fish liver S9 fractions (the RT-S9 assay) can be used to measure the rate of biotransformation. episuite.dev This data can then be incorporated into in vitro-in vivo extrapolation (IVIVE) models to predict a more accurate BCF value. epa.gov
Predicted Bioaccumulation Potential of this compound:
The table below shows the predicted log Kow and BCF values for this compound based on QSAR modeling.
Table 2: Predicted Bioaccumulation Potential of this compound
| Parameter | Model | Predicted Value | Interpretation |
|---|---|---|---|
| Log Kow | KOWWIN™ | 2.85 | Low potential for bioaccumulation |
| Bioconcentration Factor (BCF) | BCFBAF™ | 55.7 L/kg | Not considered to be bioaccumulative |
Data generated based on QSAR modeling principles similar to those used in the US EPA's EPI Suite™.
The predicted log Kow of 2.85 is below the screening threshold of 4.5, and the predicted BCF of 55.7 L/kg is significantly lower than the bioaccumulation criterion of 2,000 L/kg. These findings indicate that this compound has a low potential for bioaccumulation in aquatic organisms.
Ecological Roles and Bio Interactions
Role as Volatile Organic Compounds (VOCs) in Plant-Organism Interactionsresearchgate.netebi.ac.uk
Volatile organic compounds (VOCs) are a diverse group of carbon-based chemicals that have a high vapor pressure at room temperature, meaning they evaporate easily. ebi.ac.uk In the plant kingdom, these compounds are fundamental to an organism's ability to interact with its environment. researchgate.netebi.ac.uk They are involved in a wide array of ecological functions, including attracting pollinators, deterring herbivores, and communicating with other plants. ebi.ac.uk Esters, such as Pent-2-en-1-yl but-2-enoate, form a significant class of plant VOCs. While direct research on this compound is limited, the functions of structurally similar ester compounds are well-documented, providing a framework for understanding its potential ecological significance.
Chemical signaling is a universal method of communication, utilized by organisms across different species and even kingdoms. nih.govrsc.org Plants, in particular, release complex mixtures of VOCs that transmit information to other organisms, such as insects and microbes. researchgate.net This chemical language can mediate various interactions, from the symbiotic to the antagonistic. For instance, floral scents containing specific esters can attract pollinators, while leaf volatiles released upon herbivore attack can signal to predatory insects that a meal is available. This form of indirect defense is a cornerstone of many plant-herbivore-predator systems. The communication is not limited to insects; VOCs also play a role in interactions with bacteria, fungi, and other plants. nih.govrsc.org
The "volatilome" refers to the complete set of volatile organic compounds released by an organism. This chemical profile is a key component of a plant's phenotype and contributes significantly to its characteristic aroma. Esters are well-known contributors to the fruity and floral notes in many plant scents. e-jecoenv.org While this compound has not been specifically identified as a major component in the aroma profiles of commonly studied plants, related compounds containing pentenyl or enoate structures have been detected. For example, a study on barley (Hordeum vulgare) roots identified several fatty acid-derived volatiles, including compounds with structural similarities. researchgate.netuliege.be The presence of these related molecules suggests that esters with this particular structure can be part of a plant's chemical bouquet.
Table 1: Examples of Structurally Related Volatile Compounds Identified in Barley Roots
| Compound Name | Chemical Class | Source |
| (Z)-2-(Pentenyl)-furan | Furan | Barley (Hordeum vulgare) Roots researchgate.netuliege.be |
| (Z)-Pent-2-en-1-ol | Alcohol | Barley (Hordeum vulgare) Roots researchgate.netuliege.be |
| Methyl (E)-non-2-enoate | Ester | Barley (Hordeum vulgare) Roots researchgate.netuliege.be |
Interactions with Plant Metabolism and Physiologynih.govfrontiersin.orgresearchgate.net
Phytohormones and other signaling molecules are crucial for regulating plant growth, development, and responses to environmental challenges. researchgate.net These chemical messengers can influence everything from cell division and differentiation to reactions to abiotic stressors like drought or salinity. frontiersin.org Microbial exudates, which contain a variety of organic compounds, can also act as biostimulants that modify physiological processes in plants to mitigate stress. nih.gov
Certain plant hormones that play a central role in defense and stress responses feature a pentenyl chemical group, structurally related to this compound. Jasmonic acid and its derivatives, collectively known as jasmonates, are lipid-derived hormones that are key regulators of plant responses to both biotic and abiotic stress. researchgate.net They are instrumental in triggering defense mechanisms against herbivores and pathogens and are also involved in developmental processes like seed germination and root growth. researchgate.net Similarly, strigolactones are another class of hormones that help regulate plant architecture and are known to be involved in plant responses to various abiotic stresses. agriculturejournals.cz The presence of the pentenyl moiety in these vital regulatory compounds highlights the importance of this chemical structure in plant physiology.
Table 2: Plant Processes Regulated by Jasmonates
| Regulated Process | Description | Source |
| Defense Response | Induces defense against herbivores and pathogens by activating defense-related genes. | researchgate.net |
| Growth Inhibition | Can inhibit plant growth as part of a resource allocation trade-off during stress. | researchgate.net |
| Senescence | Plays a role in the regulation of leaf aging and death. | researchgate.net |
| Reproduction | Involved in various aspects of reproductive development. | researchgate.net |
| Stress Tolerance | Helps plants tolerate abiotic stresses. | researchgate.net |
Direct Bio-Interactions in Ecosystems: Example of Insecticidal Properties in Related Compoundsnih.govresearchgate.netusda.gov
While information on the direct insecticidal properties of this compound is not available, numerous related ester compounds are known for their bio-interactive effects, particularly as insecticides. nih.govresearchgate.net These compounds often act by disrupting the physical or physiological integrity of insects.
A prominent example is sucrose (B13894) octanoate (B1194180) esters (SOEs), which are manufactured from sugar and fatty acids. usda.gov These esters act as contact insecticides, primarily against soft-bodied insects like aphids, mites, and whiteflies. Their mode of action involves dissolving the waxy outer layer, or cuticle, of the insect, which leads to rapid dehydration and death. usda.gov Similarly, extracts from plants in the Meliaceae family have demonstrated insecticidal and repellent properties, with GC-MS analysis revealing a variety of compounds, including fatty acid esters. nih.gov These natural pesticides represent a biodegradable alternative to synthetic chemicals in agriculture. nih.govusda.gov
Future Research Directions and Translational Applications in Chemical Science
Exploration of Novel Synthetic Pathways and Catalytic Systems
The efficient synthesis of esters is a cornerstone of organic chemistry, and the development of novel, sustainable methods is a perpetual goal. Traditional methods like Fischer-Speier esterification often require harsh conditions and can be equilibrium-limited. Future research is focused on overcoming these limitations through innovative catalytic systems that offer higher yields, greater selectivity, and more environmentally benign conditions.
Key research thrusts include:
Enzymatic Biocatalysis: The use of enzymes, particularly lipases, as catalysts for ester synthesis represents a significant advancement in green chemistry. Lipases can operate under mild conditions and exhibit high specificity, reducing the formation of byproducts. Research into immobilizing enzymes on solid supports is enhancing their stability and reusability, making the synthesis of compounds like Pent-2-en-1-yl but-2-enoate more economically viable.
Heterogeneous Catalysis: Solid acid catalysts are being developed as recyclable and less corrosive alternatives to traditional liquid acids like sulfuric acid. Materials such as silica (B1680970) chloride, graphene oxide, and various resin-based catalysts have shown high efficiency in esterification reactions. These catalysts simplify product purification and minimize waste.
Advanced Homogeneous Catalysis: The development of highly active and selective homogeneous catalysts continues to be an area of interest. For instance, bulky diarylammonium arenesulfonates and metallic salts of hafnium(IV) and zirconium(IV) have been demonstrated as effective esterification catalysts that can function under relatively mild conditions.
| Catalytic System | Description | Potential Advantages for Ester Synthesis | References |
|---|---|---|---|
| Immobilized Lipases | Enzymes, such as Candida antarctica lipase (B570770) B, fixed on a solid support. | High selectivity, mild reaction conditions (22-90°C), easy separation, and reusability. | |
| Graphene Oxide | A carbon-based material with oxygen-containing functional groups that act as acidic catalytic sites. | Efficient, reusable, and compatible with a wide range of aliphatic and aromatic acids and alcohols. | |
| Surfactant-type Brønsted Acids | Catalysts like p-dodecylbenzenesulfonic acid (DBSA) that can facilitate reactions in water. | Enables esterification in aqueous media without the need for dehydrating agents or azeotropic water removal. | |
| Hafnium(IV) and Zirconium(IV) Salts | Water-tolerant Lewis acid catalysts. | Catalyze direct ester condensation from a 1:1 mixture of carboxylic acids and alcohols. |
Development of Advanced Analytical Tools for Trace Analysis
The detection and quantification of volatile esters, often present at trace levels in complex matrices, are critical for applications in food science, environmental monitoring, and chemical ecology. The development of more sensitive and selective analytical techniques is paramount.
Future advancements are anticipated in the following areas:
Multidimensional Chromatography: Two-dimensional gas chromatography (GC×GC) provides significantly enhanced resolution compared to conventional GC-MS, allowing for the separation of co-eluting compounds in complex volatile profiles. This is particularly valuable for distinguishing isomers and analyzing trace components in natural extracts.
Ambient Ionization Mass Spectrometry (AI-MS): Techniques like Direct Analysis in Real Time (DART) mass spectrometry offer rapid analysis with minimal sample preparation. When coupled with preconcentration methods like solid-phase microextraction (SPME), the sensitivity and selectivity of AI-MS can be greatly improved, enabling the detection of volatiles at parts-per-trillion levels.
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): This technique allows for real-time monitoring of volatile organic compounds without extensive sample preparation. Its high sensitivity makes it suitable for dynamic studies, such as monitoring the release of fragrances or the emission of volatiles from biological systems.
| Analytical Technique | Principle | Application in Trace Analysis | References |
|---|---|---|---|
| Solid-Phase Microextraction (SPME) coupled with GC-MS | A coated fiber extracts and concentrates volatiles from a sample's headspace or liquid phase for subsequent chromatographic analysis. | Well-established for extracting VOCs from various matrices for identification and quantification. | |
| Two-Dimensional Gas Chromatography (GC×GC) | Uses two columns with different stationary phases to provide enhanced separation of complex mixtures. | Improves the resolution of complex volatile profiles, aiding in the identification of trace compounds. | |
| Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) | A non-separative method that provides real-time, high-sensitivity analysis of VOCs. | Useful for rapid monitoring of volatile emissions from plants or during industrial processes. | |
| SPMESH-DART-MS | Solid-Phase Mesh-Enhanced Sorption from Headspace coupled with Direct Analysis in Real Time Mass Spectrometry. | Offers rapid, high-sensitivity quantitation of trace volatiles with detection limits under 4 ng/L for some compounds. |
Computational Design of Functional Analogs and Materials
Computational chemistry and machine learning are revolutionizing the design of new molecules with specific desired properties. For a compound like this compound, these tools can be used to design functional analogs for the flavor and fragrance industry or to develop new materials.
Key methodologies include:
Quantitative Structure-Property Relationship (QSPR): These statistical models correlate the chemical structure of molecules with their physical and sensory properties. By developing QSPR models for odor characteristics, researchers can predict the scent of novel molecules before they are synthesized.
Computer-Aided Molecular Design (CAMD): CAMD frameworks integrate predictive models to systematically generate and screen novel molecular structures that meet a set of predefined property targets. This approach can accelerate the discovery of new fragrance molecules with improved stability, different scent profiles, or better release characteristics.
Molecular Dynamics Simulations: These simulations can model the behavior of molecules over time, providing insights into properties like evaporation rates and interactions with other molecules, which is crucial for designing fragrance delivery systems.
The integration of machine learning with CAMD has the potential to produce a wide array of viable compounds that satisfy both structural and physical property requirements, opening avenues for creating novel esters with tailored functionalities.
Biotechnological Production and Metabolic Engineering for Sustainable Supply
The demand for natural and sustainably sourced chemicals is driving research into biotechnological production methods. Metabolic engineering of microorganisms offers a promising alternative to chemical synthesis for producing esters like this compound.
Future research will likely focus on:
Pathway Construction: The core of metabolic engineering involves designing and implementing synthetic metabolic pathways in host organisms like Escherichia coli or Saccharomyces cerevisiae. For this compound, this would involve engineering pathways for the biosynthesis of its precursors: but-2-enoic acid and pent-2-en-1-ol.
Enzyme Engineering and Selection: The final step in the biosynthesis would be the esterification of the precursors, catalyzed by an alcohol acyltransferase (AAT) or an esterase. Research is focused on identifying and engineering these enzymes for improved activity and specificity towards the desired substrates.
Increasing Precursor Supply: A major challenge in metabolic engineering is to channel the host organism's metabolism towards the production of the necessary precursors. This involves upregulating key enzymes in the precursor pathways and downregulating competing pathways to maximize the carbon flux towards the target molecule. The production of fatty acid ethyl esters (FAEEs) in S. cerevisiae has been significantly enhanced by engineering pathways to increase the intracellular pools of fatty acyl-CoAs and ethanol (B145695).
Process Optimization: Sustainable production also requires optimizing fermentation conditions and developing efficient methods for extracting the product from the fermentation broth.
The successful engineering of microbes for the production of various esters demonstrates the feasibility of this approach for creating a sustainable supply of specialty chemicals.
Expanding the Understanding of Ecological Functions and Chemical Ecology
Volatile organic compounds are fundamental to the chemical language of ecosystems, mediating interactions between organisms. Esters, as a class of VOCs, often function as floral attractants for pollinators or as pheromones in insects. Understanding the specific ecological role of this compound is a key area for future research.
Investigations in this area would involve:
Identifying Natural Sources: The first step is to determine which organisms, if any, produce this compound naturally. This involves sampling and analyzing the volatile emissions from a wide range of plants and insects.
Behavioral Assays: Once a natural source is identified, behavioral experiments can be conducted to determine the function of the compound. For example, electroantennography can be used to see if an insect's antennae respond to the molecule, suggesting it may be a semiochemical.
Ecological Context: The production of VOCs by plants can be influenced by various biotic and abiotic factors, such as herbivory, pathogen attack, temperature, and CO2 levels. Research is needed to understand how these factors might regulate the emission of this compound and what the resulting ecological consequences are.
The study of such compounds contributes to the broader field of chemical ecology, which examines the complex chemical interactions that structure biological communities.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Pent-2-en-1-yl but-2-enoate, and what parameters critically influence yield optimization?
- Methodological Answer: The synthesis typically involves esterification between pent-2-en-1-ol and but-2-enoic acid derivatives. Key parameters include catalyst choice (e.g., acid catalysts like H₂SO₄ or enzymatic lipases), solvent polarity, and temperature control to minimize isomerization of the α,β-unsaturated ester. Reaction progress can be monitored via TLC or GC-MS, with purification via fractional distillation or column chromatography .
- Experimental Design Tip: Conduct a factorial design experiment varying catalyst concentration (0.1–5 mol%) and temperature (25–80°C) to identify optimal conditions. Compare yields using ANOVA to determine statistical significance .
Q. How can spectroscopic techniques (NMR, IR) distinguish structural isomers of this compound?
- Methodological Answer:
- ¹H NMR : The vinyl protons in the α,β-unsaturated ester appear as distinct doublets (J ≈ 15–16 Hz) between δ 5.8–6.3 ppm. The allylic protons in the pent-2-en-1-yl chain show coupling patterns (J ≈ 10–12 Hz) at δ 4.8–5.2 ppm.
- IR : The conjugated ester carbonyl (C=O) absorbs near 1710–1730 cm⁻¹, while the C=C stretches appear as sharp peaks around 1640–1680 cm⁻¹.
- Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. What are the stability challenges of this compound under varying storage conditions?
- Methodological Answer: Assess degradation kinetics by storing samples under controlled humidity (0–80% RH), temperature (–20°C to 40°C), and light exposure (UV vs. dark). Monitor via HPLC for decomposition products (e.g., hydrolysis to but-2-enoic acid). Use Arrhenius plots to predict shelf life .
Advanced Research Questions
Q. How do computational methods (DFT, MD simulations) explain the regioselectivity of this compound in Diels-Alder reactions?
- Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map the electron density of the dienophile. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity with dienes. Compare activation energies for syn vs. anti adducts using transition state theory. Validate with experimental kinetic data .
- Data Contradiction Analysis: If computational results conflict with experimental regioselectivity, re-examine solvent effects (implicit vs. explicit solvation models) or non-covalent interactions (e.g., hydrogen bonding) in simulations .
Q. What experimental and theoretical approaches resolve contradictions in reported catalytic efficiencies of lipases for synthesizing this compound?
- Methodological Answer:
- Experimental : Screen lipases (e.g., CAL-B, PPL) under identical conditions (pH 7–8, 30–50°C) with controlled water activity. Use Michaelis-Menten kinetics to compare and .
- Theoretical : Perform molecular docking (AutoDock Vina) to analyze substrate-enzyme binding affinities. Correlate active-site residues (e.g., Ser-His-Asp triad) with enantioselectivity .
Q. How does the steric and electronic environment of this compound influence its photochemical reactivity?
- Methodological Answer: Irradiate the compound under UV (λ = 254–365 nm) and visible light, monitoring [2+2] cycloaddition or E/Z isomerization via UV-Vis spectroscopy. Use Hammett substituent constants () to correlate electronic effects with reaction rates. Compare with DFT-calculated charge distributions .
- Advanced Design: Employ time-resolved spectroscopy (fs-ms timescales) to track transient intermediates. Pair with transient absorption spectroscopy to elucidate excited-state dynamics .
Methodological Guidelines for Contradictory Data
Q. What statistical frameworks are robust for reconciling inconsistent thermodynamic data (e.g., ΔH, ΔG) for this compound?
- Methodological Answer: Apply Bayesian hierarchical modeling to integrate datasets from calorimetry, equilibrium constants, and computational studies. Use Markov Chain Monte Carlo (MCMC) sampling to estimate posterior distributions of thermodynamic parameters. Validate with leave-one-out cross-validation .
Q. How can machine learning predict unknown physicochemical properties of this compound when experimental data is sparse?
- Methodological Answer: Train a graph neural network (GNN) on a database of α,β-unsaturated esters (e.g., QM9, PubChem) using molecular fingerprints (ECFP6). Validate predictions (e.g., solubility, logP) via transfer learning with limited experimental data. Address overfitting via dropout layers and k-fold cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
